Cas no 145667-75-0 ((3aR,4R,5R,6aS)-Hexahydro-5-hydroxy-4-(3R)-3-hydroxy-5-phenylpentyl2H-cyclopentabfuran-2-one)

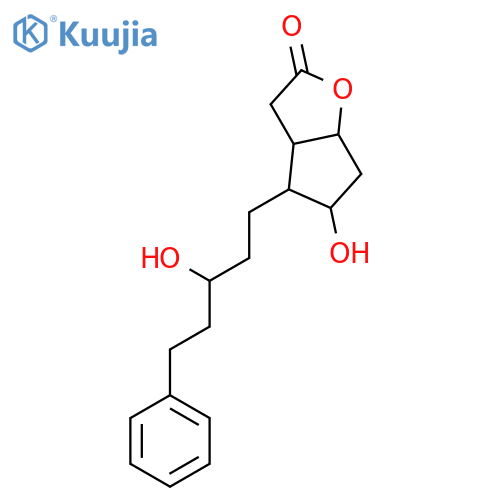

145667-75-0 structure

商品名:(3aR,4R,5R,6aS)-Hexahydro-5-hydroxy-4-(3R)-3-hydroxy-5-phenylpentyl2H-cyclopentabfuran-2-one

(3aR,4R,5R,6aS)-Hexahydro-5-hydroxy-4-(3R)-3-hydroxy-5-phenylpentyl2H-cyclopentabfuran-2-one 化学的及び物理的性質

名前と識別子

-

- (3aR,4R,5R,6aS)-5-Hydroxy-4-((R)-3-hydroxy-5-phenylpentyl)hexahydro-2H-cyclopenta[b]furan-2-one

- (3aR,4R,5R,6aS)-Hexahydro-5-hydroxy-4-[(3R)-3-hydroxy-5-phenylpentyl]-2H-cyclopenta[b]furan-2-one

- Latanoprost Lactone Diol

- (3AR,4R,5R,6aS)-5-Hydroxy-4-((R)-3-hydroxy-5-phenyl-pentyl)hexahydro-2H-cyclopenta[b]furan-2-one

- (3aR,4R,5R,6aS)-5-hydroxy-4-[(3R)-3-hydroxy-5-phenylpentyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one

- (3aR,4R,5R,6aS)-Hexahydro-5-hydroxy-4-[(3R)-3-hydroxy-5-phenylpentyl]2H-cyclopenta[b]furan-2-one

- 2H-Cyclopenta[b]furan-2-one, hexahydro-5-hydroxy-4-[(3R)-3-hydroxy-5-phenylpentyl]-, (3aR,4R,5R,6aS)-

- Latanoprost Lactone Diol

- LP-diol

- LP-diol (LT-DI)(Latanprost)

- (3AR,4R,5R,6AS)-5-HYDROXY-4-((3R)-3-HYDROXY-5-PHENYLPENTYL)HEXAHYDROCYCLOPENTA[B]FURAN-2-ONE

- (3AR,4R,5R,6aS)-5-Hydroxy-4-((R)-3-hydroxy-5-phenyl-pentyl)hexahydro-2H-cyclopenta[b]furan-2-o

- HY-125946

- SR-01000946576

- AC-24760

- SCHEMBL12190696

- CHEBI:197084

- AKOS015896624

- 145667-75-0

- (1S,5R,6R,7R)-6-[(3R)-3-hydroxy-5-phenyl-1-pentyl]-7(R)-hydroxy-2-oxabicyclo[3.3.0]octan-3-one

- 145773-21-3

- HMS3649I19

- (3aR,4R,5R,6aS)-5-hydroxy-4-[(3R)-3-hydroxy-5-phenylpentyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]uran-2-one

- (3aR,4R,5R,6aS)-hexahydro-5-hydroxy-4-((R)-3-hydroxy-5-phenylpentyl)cyclopenta[b]furan-2-one

- SR-01000946576-1

- DTXSID30437648

- CS-0103245

- CQVHXVLSHMRWEC-UTSKFRMZSA-N

- J-501156

- (3aR,4R,5R,6aS)-5-Hydroxy-4-[(3R)-3-hydroxy-5-phenylpentyl]hexahydro-2H-cyclopenta[b]furan-2-one

- [3aR-[3aalpha,4alpha(R*),5beta,6aalpha]]-Hexahydro-5-hydroxy-4-(3-hydroxy-5-phenylpentyl)-2H-cyclopenta[b]furan-2-one; PGX 10

- (3AR,4R,5R,6AS)-5-HYDROXY-4-[(3R)-3-HYDROXY-5-PHENYLPENTYL]-HEXAHYDROCYCLOPENTA[B]FURAN-2-ONE

- DA-74906

- (3aR,4R,5R,6aS)-Hexahydro-5-hydroxy-4-(3R)-3-hydroxy-5-phenylpentyl2H-cyclopentabfuran-2-one

-

- MDL: MFCD05865275

- インチ: 1S/C18H24O4/c19-13(7-6-12-4-2-1-3-5-12)8-9-14-15-10-18(21)22-17(15)11-16(14)20/h1-5,13-17,19-20H,6-11H2/t13-,14+,15+,16+,17-/m0/s1

- InChIKey: CQVHXVLSHMRWEC-UTSKFRMZSA-N

- ほほえんだ: O[C@H](CC[C@H]1[C@H](O)C[C@@H]2OC(=O)C[C@H]12)CCC1=CC=CC=C1

計算された属性

- せいみつぶんしりょう: 304.167459g/mol

- ひょうめんでんか: 0

- XLogP3: 2.3

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 回転可能化学結合数: 6

- どういたいしつりょう: 304.167459g/mol

- 単一同位体質量: 304.167459g/mol

- 水素結合トポロジー分子極性表面積: 66.8Ų

- 重原子数: 22

- 複雑さ: 377

- 同位体原子数: 0

- 原子立体中心数の決定: 5

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

じっけんとくせい

- 密度みつど: 1.202

- ゆうかいてん: 69-71 ºC

- ふってん: 522.959°C at 760 mmHg

- フラッシュポイント: 190.276°C

- 屈折率: 1.568

- PSA: 66.76000

- LogP: 2.07280

(3aR,4R,5R,6aS)-Hexahydro-5-hydroxy-4-(3R)-3-hydroxy-5-phenylpentyl2H-cyclopentabfuran-2-one セキュリティ情報

- ちょぞうじょうけん:Sealed in dry,2-8°C

(3aR,4R,5R,6aS)-Hexahydro-5-hydroxy-4-(3R)-3-hydroxy-5-phenylpentyl2H-cyclopentabfuran-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | H294065-100mg |

(3aR,4R,5R,6aS)-Hexahydro-5-hydroxy-4-[(3R)-3-hydroxy-5-phenylpentyl]2H-cyclopenta[b]furan-2-one |

145667-75-0 | 100mg |

$ 207.00 | 2023-09-07 | ||

| 1PlusChem | 1P001DQG-100mg |

2H-Cyclopenta[b]furan-2-one, hexahydro-5-hydroxy-4-[(3R)-3-hydroxy-5-phenylpentyl]-, (3aR,4R,5R,6aS)- |

145667-75-0 | ≥98% | 100mg |

$1061.00 | 2025-02-19 | |

| A2B Chem LLC | AA63656-50mg |

(3aR,4R,5R,6aS)-5-Hydroxy-4-((R)-3-hydroxy-5-phenylpentyl)hexahydro-2H-cyclopenta[b]furan-2-one |

145667-75-0 | ≥98% | 50mg |

$453.00 | 2024-04-20 | |

| Ambeed | A793245-100mg |

(3aR,4R,5R,6aS)-5-Hydroxy-4-((R)-3-hydroxy-5-phenylpentyl)hexahydro-2H-cyclopenta[b]furan-2-one |

145667-75-0 | 95% | 100mg |

$156.0 | 2025-02-27 | |

| 1PlusChem | 1P001DQG-50mg |

2H-Cyclopenta[b]furan-2-one, hexahydro-5-hydroxy-4-[(3R)-3-hydroxy-5-phenylpentyl]-, (3aR,4R,5R,6aS)- |

145667-75-0 | ≥98% | 50mg |

$613.00 | 2025-02-19 | |

| Chemenu | CM196082-1g |

(3AR,4R,5R,6aS)-5-Hydroxy-4-((R)-3-hydroxy-5-phenyl-pentyl)hexahydro-2H-cyclopenta[b]furan-2-one |

145667-75-0 | 95% | 1g |

$641 | 2023-03-07 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-205366-10 mg |

Latanoprost Lactone Diol, |

145667-75-0 | 10mg |

¥903.00 | 2023-07-11 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-205366A-50 mg |

Latanoprost Lactone Diol, |

145667-75-0 | 50mg |

¥4,091.00 | 2023-07-11 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-205366-10mg |

Latanoprost Lactone Diol, |

145667-75-0 | 10mg |

¥903.00 | 2023-09-05 | ||

| Aaron | AR001DYS-100mg |

2H-Cyclopenta[b]furan-2-one, hexahydro-5-hydroxy-4-[(3R)-3-hydroxy-5-phenylpentyl]-, (3aR,4R,5R,6aS)- |

145667-75-0 | 95% | 100mg |

$139.00 | 2023-12-16 |

(3aR,4R,5R,6aS)-Hexahydro-5-hydroxy-4-(3R)-3-hydroxy-5-phenylpentyl2H-cyclopentabfuran-2-one 関連文献

-

Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736

-

D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082

-

Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067

-

Megan H. J. Oh,Darcy J. Gentleman,Gregory D. Scholes Phys. Chem. Chem. Phys., 2006,8, 5079-5085

-

Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433

145667-75-0 ((3aR,4R,5R,6aS)-Hexahydro-5-hydroxy-4-(3R)-3-hydroxy-5-phenylpentyl2H-cyclopentabfuran-2-one) 関連製品

- 76-50-6(Bornyl isovalerate)

- 76-67-5(Diethyl ethylphenylmalonate)

- 77-55-4(1-phenylcyclopentane-1-carboxylic acid)

- 77-83-8(Ethyl 3-methyl-3-phenylglycidate)

- 83-13-6(Diethyl phenylmalonate)

- 51-55-8(Atropine)

- 62-90-8(Nandrolone phenylpropionate)

- 77-23-6(pentoxyverine)

- 90-27-7(2-Phenylbutyric acid)

- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:145667-75-0)(3aR,4R,5R,6aS)-Hexahydro-5-hydroxy-4-(3R)-3-hydroxy-5-phenylpentyl2H-cyclopentabfuran-2-one

清らかである:99%/99%

はかる:250mg/1g

価格 ($):238.0/641.0